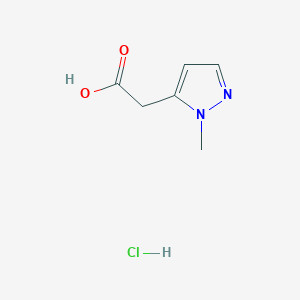
(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of related compounds such as “(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide” has been reported. It has a molecular formula of C16H8Cl2F2N2O and a molecular weight of 353.15.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, “(E)-2-cyano-N- (2,5-dichlorophenyl)-3- [5- (4-nitrophenyl)furan-2-yl]prop-2-enamide” has a molecular weight of 428.2 g/mol, XLogP3-AA of 5.5, and a topological polar surface area of 112 Ų .
Applications De Recherche Scientifique
Thermodynamic Interactions and Molecular Associations
Research into the thermodynamics of molecular interactions, particularly those involving hydrogen bonding, is crucial. For instance, the study of excess molar enthalpies of binary mixtures, such as those involving formamide and butanol, provides insights into molecular associations. These investigations are essential for understanding the behavior of compounds like "(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide" in various solvents and conditions, which can be applied to optimize reaction conditions in synthetic chemistry (Rani et al., 2013).
Drug Design and Synthesis
The design and synthesis of rigid cyclic analogues derived from cinnamamide and related compounds have led to the discovery of potent, centrally acting muscle relaxants with anti-inflammatory and analgesic activity. Such research is pivotal in the development of new therapeutic agents, where compounds structurally related to "this compound" may serve as key intermediates or lead compounds in drug discovery processes (Musso et al., 2003).
Antiviral Research
In the context of antiviral research, compounds structurally similar to "this compound" have been identified as selective and potent inhibitors of virus replication. For example, studies on Zika virus (ZIKV) have identified small molecules that inhibit viral replication by preventing the formation of the viral replication compartment. Such findings are crucial for the development of antiviral therapeutics, highlighting the potential applications of related compounds in treating viral infections (Riva et al., 2021).
Synthetic Methodology
Advancements in synthetic methodology often involve the development of new reactions or the improvement of existing ones, where compounds like "this compound" can play a role as substrates, intermediates, or catalysts. Research in this area contributes to the broader field of synthetic organic chemistry, enabling the efficient synthesis of complex molecules for various applications (Goossen et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c1-2-3-6-18-14(19)11(9-17)7-10-8-12(15)4-5-13(10)16/h4-5,7-8H,2-3,6H2,1H3,(H,18,19)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRFVDGIVISUPP-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=C(C=CC(=C1)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=C(C=CC(=C1)F)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2369217.png)
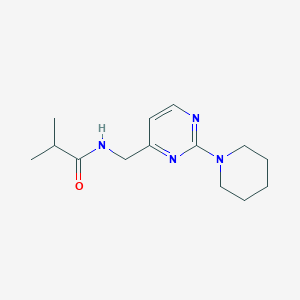
![N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2369219.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2369222.png)

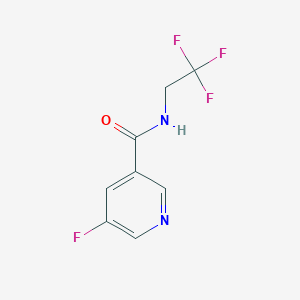
![N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2369226.png)
![(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2369227.png)
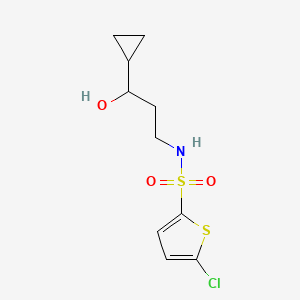
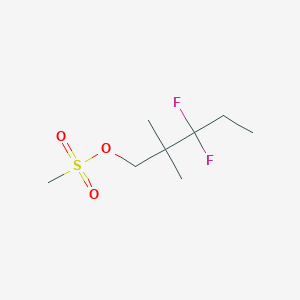
![5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2369232.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2369233.png)

